molecular formula C10H19Cl2N3S B6246021 [4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride CAS No. 2408970-43-2

[4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride

Cat. No.: B6246021
CAS No.: 2408970-43-2
M. Wt: 284.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring, a piperidine ring, and a methanamine group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and an α-haloketone.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using piperidine and a suitable leaving group on the thiazole ring.

    Attachment of the Methanamine Group: The methanamine group can be attached through a reductive amination reaction involving formaldehyde and an amine source.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

[4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors. It can be used in the development of new drugs targeting specific biological pathways.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may have applications in treating neurological disorders due to its interaction with neurotransmitter receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it valuable for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of [4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride involves its interaction with molecular targets such as receptors and enzymes. It can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include neurotransmitter signaling and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • [4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]methanamine hydrochloride
  • [4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]methanamine sulfate

Uniqueness

Compared to similar compounds, [4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride may exhibit unique properties such as higher solubility in water and enhanced stability. These characteristics make it particularly suitable for certain applications in research and industry.

Properties

CAS No.

2408970-43-2

Molecular Formula

C10H19Cl2N3S

Molecular Weight

284.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.